5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound It is characterized by the presence of a fluorine atom, a pyrazole ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aldehyde Functionalization: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides and fungicides.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the aldehyde group can form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1-(propan-2-yl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and metabolic stability.
Uniqueness
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C8H10FN3 with a molecular weight of approximately 167.18 g/mol. The compound features a pyrazole ring, a fluorine atom, and an aldehyde functional group, which contribute to its unique chemical reactivity and biological activities.
Property | Value |
---|---|
Molecular Formula | C8H10FN3 |
Molecular Weight | 167.18 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
- Introduction of Fluorine : Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used to introduce the fluorine atom.
- Aldehyde Functionalization : The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction using DMF and POCl3.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound has shown significant cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
A549 | 26 | Inhibition of cell proliferation |
HepG2 | 17.82 | Cell cycle arrest at SubG1/G1 phase |
The mechanism of action often involves the modulation of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. The presence of the fluorine atom enhances binding affinity and metabolic stability, making it a promising candidate for drug development in oncology .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Research indicates that this compound exhibits significant activity against both bacterial and fungal strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, which were tested for their anticancer properties against multiple cell lines. The results demonstrated that modifications to the pyrazole structure could significantly enhance biological activity, indicating the importance of structural optimization in drug design .
Properties
IUPAC Name |
5-fluoro-1-propan-2-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRENLDIVNFVDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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